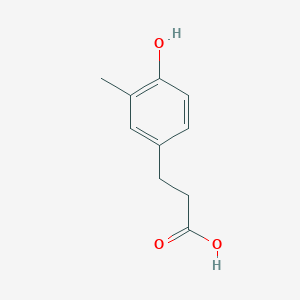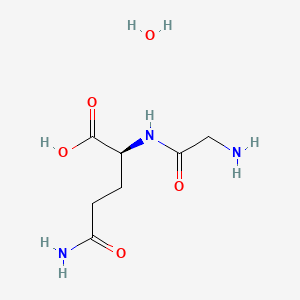
4-Hydroxy-3-methylphenylpropanoic acid
描述
4-Hydroxy-3-methylphenylpropanoic acid is a chemical compound with the formula C10H12O3 . It is also known by its CAS number 22517-00-6 . It is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .
Synthesis Analysis
The synthesis of this compound involves the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) by the gut microbiota . This conversion is facilitated by an enzyme called hydroxycinnamate reductase, which is found in L. plantarum, a plant-origin bacteria .作用机制
Target of Action
The primary target of 3-(4-hydroxy-3-methylphenyl)propanoic acid (HMPA) is prostaglandin E2 . Prostaglandin E2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes. HMPA inhibits the production of prostaglandin E2 .
Mode of Action
HMPA interacts with its target, prostaglandin E2, by inhibiting its production . This interaction results in a decrease in inflammation and other related physiological processes.
Biochemical Pathways
HMPA affects the prostaglandin E2 synthesis pathway . By inhibiting the production of prostaglandin E2, HMPA can potentially affect downstream effects related to inflammation and other physiological processes.
Pharmacokinetics
After oral administration of HMPA, it is rapidly absorbed and metabolized. The maximum concentration in the bloodstream is reached within 15 minutes . HMPA undergoes rapid conversion into conjugates, which are then distributed to various organs, with the highest concentrations found in the kidneys, followed by the liver, thoracic aorta, heart, soleus muscle, and lungs . The absorption ratio of orally administered HMPA is at least 1.2% .
Result of Action
HMPA has several beneficial effects, such as anti-diabetic properties , anti-cancer activities , and cognitive function improvement . It enhances grip strength and inhibits protein catabolism induced by exhaustive exercise . Additionally, HMPA improves hepatic glucose and lipid metabolism, and inhibits muscular lipid metabolism and protein catabolism .
Action Environment
The action of HMPA is influenced by the gut microbiota, which plays a crucial role in transforming and metabolizing the original polyphenolic structures into smaller metabolites like HMPA . These metabolites can be easily absorbed and contribute to various beneficial effects on the host . Therefore, the gut microbiota and dietary intake of polyphenols can influence the action, efficacy, and stability of HMPA.
生化分析
Biochemical Properties
It is known that this compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid
Cellular Effects
It has been suggested that this compound may have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies .
Molecular Mechanism
It is known that this compound can interact with the GPR41 receptor, which plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .
Temporal Effects in Laboratory Settings
It has been shown that this compound undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .
Metabolic Pathways
3-(4-Hydroxy-3-methylphenyl)propanoic acid is involved in the metabolic pathways of the gut microbiota, where it is produced through the conversion of 4-hydroxy-3-methoxycinnamic acid
Transport and Distribution
It has been shown that this compound undergoes rapid metabolism and wide tissue distribution .
属性
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAIMGRPEHRDLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester](/img/structure/B3021459.png)



![2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B3021464.png)

